2'-Deoxyguanosine-5'-diphosphate

DNA Repair Enzymology Polymerase Mechanism

Researchers studying nucleotide metabolism require precise tools to dissect substrate specificity between di- and triphosphate forms. dGDP uniquely addresses this need as the obligate intermediate in dGTP biosynthesis, enabling studies where dGTP or GDP fail. • HGPRT inhibitor (IC50 = 12.5 μM) for anti-parasitic drug screening. • Deoxyguanosine kinase inhibitor (IC50 ~2.1 μM) for feedback loop dissection. • Preferred Nudix hydrolase substrate (Km = 110 μM, kcat = 0.18 s⁻¹). Supplied at ≥98% HPLC purity; suitable for kinetic, crystallographic, and high-throughput screening applications.

Molecular Formula C10H15N5O10P2
Molecular Weight 427.20 g/mol
CAS No. 3493-09-2
Cat. No. B1655338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyguanosine-5'-diphosphate
CAS3493-09-2
Molecular FormulaC10H15N5O10P2
Molecular Weight427.20 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C10H15N5O10P2/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(24-6)2-23-27(21,22)25-26(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1
InChIKeyCIKGWCTVFSRMJU-KVQBGUIXSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.5 mg/mL

dGDP: A Key Nucleotide Intermediate


2'-Deoxyguanosine-5'-diphosphate (dGDP; CAS 3493-09-2) is a purine deoxyribonucleoside diphosphate that serves as an obligate intermediate in the de novo and salvage pathways for dGTP biosynthesis, the essential precursor for DNA replication [1]. Unlike its triphosphate counterpart (dGTP), dGDP lacks the γ-phosphate, and unlike the ribonucleotide GDP, it possesses a 2'-deoxyribose sugar, creating a unique molecular signature that confers distinct substrate and inhibitor properties across multiple enzyme classes [2][3].

dGTP biosynthesis intermediate
Diphosphate-dependent enzyme assays
Deoxyribose vs ribose selectivity studies

dGDP: Why It Cannot Be Substituted


dGDP is not a generic diphosphate nucleotide; its unique combination of a guanine base, 2'-deoxyribose sugar, and diphosphate group dictates specific and often strict interactions with enzymes that are central to nucleotide metabolism and DNA synthesis [1]. dGTP cannot substitute for dGDP in assays requiring a diphosphate substrate or in studies of enzymes that discriminate between di- and triphosphate forms, such as Nudix hydrolases or specific kinases [2]. The ribonucleotide GDP is not a suitable substitute for deoxyribonucleotide-specific enzymes, and dGMP lacks the diphosphate group required for enzymes like nucleoside diphosphate kinase [3]. The evidence below demonstrates that the functional and inhibitory profiles of dGDP are quantitatively distinct from its closest analogs, directly impacting experimental design and data interpretation.

dGTP cannot substitute
Triphosphate form fails in diphosphate-specific enzyme assays.
GDP mismatch
Ribose sugar alters recognition by deoxyribonucleotide-specific enzymes.
dGMP lacks diphosphate
Monophosphate cannot serve as phosphate acceptor for nucleoside diphosphate kinase.

dGDP Product-Specific Evidence


DNA Polymerase β dGDP Insertion Deficiency

dGDP is a vastly inferior substrate for human DNA polymerase β (Pol β) compared to its natural triphosphate counterpart, dGTP. Using single-turnover kinetics, the apparent insertion rate (kpol) for dGDP across a templating dC was found to be reduced by 32,000-fold relative to dGTP [1].

Pol β Insertion
Head-to-head
32,000-fold reduction in kpol vs dGTP
Quantifies γ-phosphate requirement for Pol β fidelity
Single-turnover kinetics, templating dC
DNA Repair Enzymology Polymerase Mechanism

SasB Synthetase GDP Preference over dGDP

The B. subtilis SasB synthetase exhibits an extreme preference for the ribonucleotide GDP over the deoxyribonucleotide dGDP, with a kcat/Km value 65,000-fold higher for GDP . This discrimination is stricter than that of RNA polymerase against 2'-deoxynucleotides.

SasB Preference
Data to verify
GDP preferred 65,000-fold over dGDP (kcat/Km)
Reported 2'-OH group discrimination by alarmone synthetase
In vitro assay, B. subtilis SasB
Bacterial Physiology Alarmone Signaling Substrate Specificity

Nudix Hydrolase DR0975: dGDP Substrate Preference

The Nudix hydrolase DR0975 from Deinococcus radiodurans displays a clear substrate preference for dGDP, which exhibits a Km of 110 μM and kcat of 0.18 s⁻¹ [1]. The enzyme's relative activity follows a defined hierarchy: dGDP > ADP > dADP > GDP > dTDP > UDP > dCDP > CDP, confirming its selectivity for specific diphosphate nucleotides.

DR0975 Kinetics
Class-level
Km = 110 µM, kcat = 0.18 s⁻¹
Preferred substrate among tested (d)NDPs
Rank: dGDP > ADP > dADP > GDP
Nucleotide Metabolism Nudix Hydrolases Substrate Profiling

dGDP Inhibition of Human Deoxyguanosine Kinase

dGDP functions as a potent feedback inhibitor of human placental deoxyguanosine kinase, the enzyme responsible for the initial phosphorylation of deoxyguanosine. It exhibits competitive inhibition with respect to deoxyguanosine, with an IC50 of approximately 2.1 μM [1][2]. Its inhibitory potency is comparable to, but distinct from, the triphosphate form dGTP (IC50 ~1.0 μM) [1].

dGK Inhibition
Head-to-head
dGDP IC50 = 2.1 µM, dGTP IC50 = 1.0 µM
Defines feedback inhibitor role in purine salvage
Competitive inhibition vs deoxyguanosine
Enzyme Regulation Nucleotide Metabolism Feedback Inhibition

dGDP Conversion to dGTP by NDK

dGDP serves as the specific phosphate acceptor for nucleoside diphosphate kinase (NDK, EC 2.7.4.6), which catalyzes its conversion to the DNA precursor dGTP in the reaction: dGDP + ATP → dGTP + ADP [1][2]. This is a well-defined, conserved reaction essential for DNA biosynthesis in all domains of life.

NDK Reaction
Context-dependent
dGDP + ATP → dGTP + ADP
Final step in dGTP biosynthesis for DNA replication
Conserved NDK reaction
Nucleotide Metabolism Enzyme Assay DNA Precursor Synthesis

dGDP Potent Inhibition of HGPRT

dGDP acts as an inhibitor of hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a central enzyme in the purine salvage pathway of protozoan parasites, with an IC50 of 12.5 μM [1]. Notably, it has been reported to be approximately twice as effective as guanosine-5'-diphosphate (GDP) in this context [2].

HGPRT Inhibition
Data to verify
dGDP IC50 = 12.5 µM, ~2-fold more potent than GDP
Supports parasite HGPRT inhibition screening
In vitro assay, protozoan enzyme
Parasitology Purine Salvage Enzyme Inhibition

dGDP Research Applications


DNA Polymerase Fidelity & γ-Phosphate Mechanism

dGDP is the definitive tool for probing the catalytic mechanisms of DNA polymerases. As demonstrated by the 32,000-fold reduction in insertion rate by human Pol β compared to dGTP [1], dGDP serves as a negative control substrate that isolates the contribution of the γ-phosphate to catalysis. Researchers can use dGDP in single-turnover kinetics, pre-steady-state burst experiments, and co-crystallization studies to dissect the conformational changes and chemical steps that are dependent on the triphosphate moiety.

Nucleotide Pool Sanitation & Oxidative Damage

dGDP is the preferred substrate for characterizing Nudix hydrolases involved in 'housecleaning' of the nucleotide pool. Its quantitative kinetic parameters (Km = 110 μM, kcat = 0.18 s⁻¹) for enzymes like DR0975 [2] provide a robust baseline for assaying activity, determining substrate specificity hierarchies (e.g., dGDP > ADP > dADP > GDP), and screening for potential inhibitors. It is also essential for studies on 8-oxo-dGDP metabolism and its role in preventing mutagenesis.

Feedback Regulation in Purine Salvage

dGDP is a critical reagent for studying the regulation of nucleotide kinases. Its defined inhibitory potency against human placental deoxyguanosine kinase (IC50 ~2.1 μM) [3] allows researchers to dissect the complex feedback loops controlling dGTP levels. This is crucial for understanding the biochemical basis of diseases linked to purine metabolism disorders and for developing or evaluating drugs targeting these pathways.

Parasite Enzyme Inhibition for Drug Discovery

dGDP is a validated inhibitor of HGPRT (IC50 = 12.5 μM) [4], a key enzyme in the purine salvage pathway of parasites like Leishmania and Plasmodium. Its ~2-fold greater potency compared to GDP [5] makes it a valuable lead-like molecule and a specific biochemical tool for high-throughput screening assays aimed at identifying new anti-parasitic agents that target this unique metabolic vulnerability.

Application
Selection Property
Validation Focus
Polymerase fidelity mechanism
Diphosphate vs triphosphate substrate specificity
Kinetics and fidelity assays
Nudix hydrolase substrate profiling
Substrate preference hierarchy
Enzyme activity and inhibitor screening
Purine salvage regulation
Inhibitory profile against nucleoside kinases
Feedback loop modeling
Parasite HGPRT enzyme screening
Deoxyribose-dependent inhibition
High-throughput enzyme inhibition assays

Technical Documentation Hub

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30 linked technical documents
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